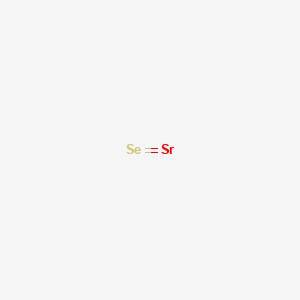

Strontium selenide (SrSe)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Strontium selenide (SrSe) is an inorganic compound with the molecular formula SrSe and a molecular weight of 166.5852 g/mol . It is a white cubic crystal that turns reddish brown when exposed to air .

Synthesis Analysis

SrSe can be synthesized using various methods. One approach involves the traditional coprecipitate method under alkaline conditions . Another method involves the reduction of selenium into rongalite solutions . A third method involves the solvo-hydrothermal process .Molecular Structure Analysis

SrSe crystallizes in the orthorhombic crystal system with space group Fm3m . It has a NaCl structure . Under high pressure (14 GPa), it transforms into a CsCl structure with a space group Pm3m .Chemical Reactions Analysis

SrSe reacts with mercury selenide and germanium diselenide at high temperatures to form the SrHgGeSe4 crystal . It also reacts with thorium and selenium at high temperatures in the presence of tin to form SrTh2Se5 .Physical And Chemical Properties Analysis

SrSe is a white cubic crystal with a density of 4.54 g/cm3 . Its melting point is 1605°C . It reacts with water and cannot be prepared by an aqueous precipitation method .Scientific Research Applications

Optical Functions : SrSe's spectral complex of fundamental optical functions in the 0–40 eV range has been detailed. This includes the study of elementary bands due to excitons and interband transitions, crucial for understanding SrSe's optical behavior (Sobolev, Merzlyakov, & Sobolev, 2018).

Electrocatalytic Behavior : SrSe nanowires have been synthesized and shown to significantly influence hydrogen evolution reaction, indicating potential use in energy applications (Iqbal et al., 2022).

Superconductivity Enhancement : SrSe plays a role in enhancing superconductivity in iron selenide (FeSe) films on strontium titanate (SrTiO3) substrates, which is crucial in superconductor research (Lee et al., 2013).

Ecosystem Processes Tracing : Strontium isotopes, including those from SrSe, are effective in tracing chemical weathering, soil genesis, and cation mobility in ecosystems (Capo, Stewart, & Chadwick, 1998).

Environmental Remediation : SrSe's role in strontium adsorption and desorption in wetlands, particularly its interaction with organic matter, is significant in environmental science and pollution remediation (Boyer et al., 2018).

Crystal Structures : Research on the crystal structures of SrSe in various compounds contributes to our understanding of material science, particularly in electronics and optics (Strobel & Schleid, 2006).

Electronic Properties : The electronic and structural properties of SrSe have been studied, which is important for its applications in electronics and materials science (Rached et al., 2004).

Biomedical Applications : SrSe's role in bone tissue engineering and as a potential treatment for osteoporosis highlights its significance in biomedical research (Borciani et al., 2022).

Mechanism of Action

Future Directions

properties

IUPAC Name |

selanylidenestrontium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Se.Sr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNOMMSIZHKPBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se]=[Sr] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SeSr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1315-07-7 |

Source

|

| Record name | Strontium selenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strontium selenide (SrSe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)